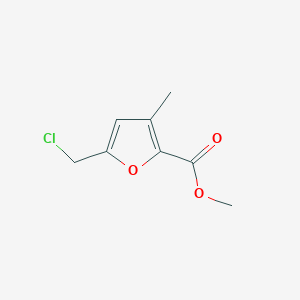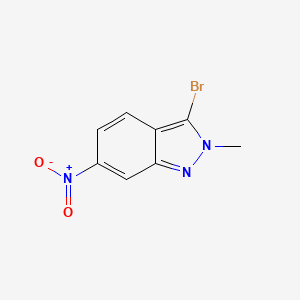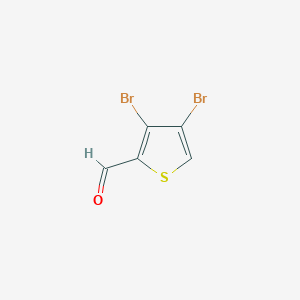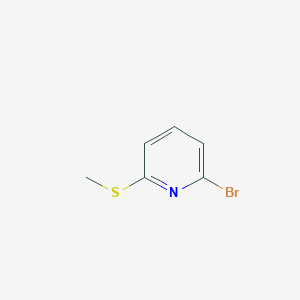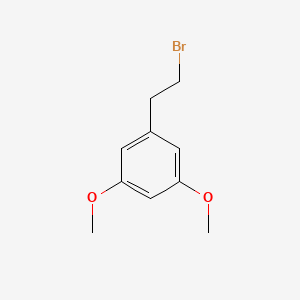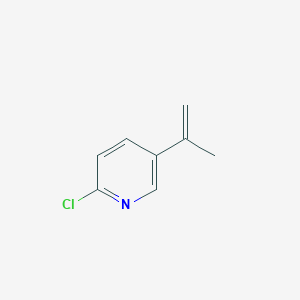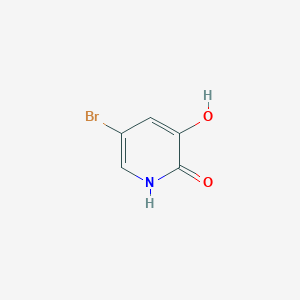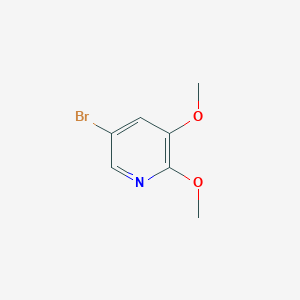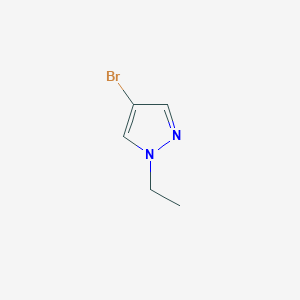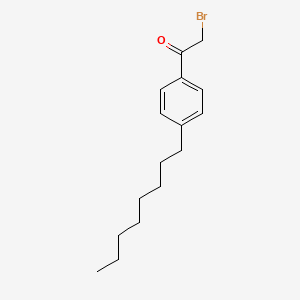
2-Bromo-1-(4-octylphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(4-octylphenyl)ethanone is a chemical compound with the molecular formula C16H23BrO. It belongs to the family of aryl ketones and is characterized by the presence of a bromine atom and an octyl group attached to a phenyl ring. This compound is known for its unique chemical properties and is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry .
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-octylphenyl)ethanone has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-octylphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 4-octylphenylacetone with bromine in the presence of a suitable solvent. The reaction typically takes place at room temperature and yields the desired product with high efficiency .
Another method involves the use of bromoacetyl bromide and 4-octylphenylacetone in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction is carried out in an inert solvent, such as carbon tetrachloride, and requires careful control of temperature and reaction time to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4-octylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents.
Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents.
Major Products Formed
Substitution Reactions: The major products include various substituted derivatives, such as 2-hydroxy-1-(4-octylphenyl)ethanone and 2-amino-1-(4-octylphenyl)ethanone.
Reduction Reactions: The primary product is 2-bromo-1-(4-octylphenyl)ethanol.
Oxidation Reactions: The major products include 2-bromo-1-(4-octylphenyl)acetic acid and other oxidized derivatives.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-octylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group in the compound play crucial roles in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activities .
Comparación Con Compuestos Similares
2-Bromo-1-(4-octylphenyl)ethanone can be compared with other similar compounds, such as:
2-Bromo-1-(4-methylphenyl)ethanone: This compound has a methyl group instead of an octyl group, resulting in different chemical properties and reactivity.
2-Bromo-1-(4-ethoxyphenyl)ethanone: The presence of an ethoxy group in this compound leads to variations in its chemical behavior and applications.
2-Bromo-1-(4-chlorophenyl)ethanone:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical properties and make it suitable for a wide range of applications in scientific research and industry .
Propiedades
IUPAC Name |
2-bromo-1-(4-octylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16(18)13-17/h9-12H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFKRBPTEVTSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461753 | |
| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64068-76-4 | |
| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

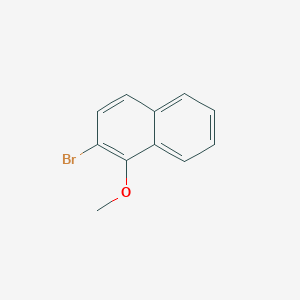
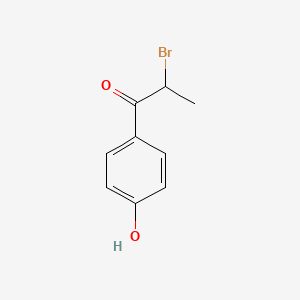
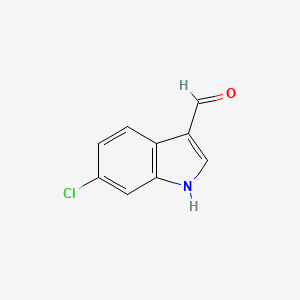
![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
